molecular formula C12H14ClN B2652785 3-(2-Chloro-5-methylphenyl)bicyclo[1.1.1]pentan-1-amine CAS No. 2287345-17-7

3-(2-Chloro-5-methylphenyl)bicyclo[1.1.1]pentan-1-amine

Cat. No. B2652785
CAS RN: 2287345-17-7
M. Wt: 207.7
InChI Key: KSLYFZASGVRHNV-UHFFFAOYSA-N
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Description

3-(2-Chloro-5-methylphenyl)bicyclo[1.1.1]pentan-1-amine is a compound that contains a bridged bicyclic carbon skeleton . It is a desirable building block for medicinal chemistry . The compound is used as a precursor in the synthesis of a potent quinolone antibacterial agent, U-87947E .


Synthesis Analysis

The synthesis of this compound involves the conversion of the readily available bicyclo[1.1.1]pentan-1-amine substructure to a wide range of poly-substituted bicyclo[3.1.1]pentan-1-amines using imine photochemistry . This is the first reported method to convert the bicyclo[1.1.1]pentane skeleton to the bicyclo[3.1.1]heptane skeleton . Hydrolysis of the imine products gives complex, sp3-rich primary amine building blocks .


Molecular Structure Analysis

The molecular formula of 3-(2-Chloro-5-methylphenyl)bicyclo[1.1.1]pentan-1-amine is C12H14ClN. The molecular weight is 207.7.


Chemical Reactions Analysis

Bicyclo[1.1.1]pentylamines (BPCAs), such as 3-(2-Chloro-5-methylphenyl)bicyclo[1.1.1]pentan-1-amine, demonstrate unique structural features and physicochemical profiles in medicinal and synthetic chemistry . The rapid development of radical chemistry enables the assembly of valuable bicyclo[1.1.1]pentylamines scaffold directly through the amination transformation of highly strained [1.1.1]propellane .

Future Directions

The future direction concerning BCPAs, like 3-(2-Chloro-5-methylphenyl)bicyclo[1.1.1]pentan-1-amine, is promising . The rapid development of radical chemistry has enabled the assembly of valuable bicyclo[1.1.1]pentylamines scaffold . This development is expected to facilitate the research of this promising project .

properties

IUPAC Name

3-(2-chloro-5-methylphenyl)bicyclo[1.1.1]pentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN/c1-8-2-3-10(13)9(4-8)11-5-12(14,6-11)7-11/h2-4H,5-7,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSLYFZASGVRHNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)C23CC(C2)(C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chloro-5-methylphenyl)bicyclo[1.1.1]pentan-1-amine

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